molecular formula C14H13Br B14101210 4'-Bromo-3,4-dimethyl-1,1'-biphenyl CAS No. 89346-64-5

4'-Bromo-3,4-dimethyl-1,1'-biphenyl

Cat. No.: B14101210
CAS No.: 89346-64-5
M. Wt: 261.16 g/mol
InChI Key: GLBDTWZEPMRMKE-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- is an organic compound with the molecular formula C14H13Br. It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and two methyl groups at the 3 and 4 positions.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dimethylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often employ similar reagents and conditions but are optimized for large-scale production.

Chemical Reactions Analysis

1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

    Medicine: Potential applications include the development of new drugs or therapeutic agents. The compound’s structural features may be exploited to design molecules with specific biological activities.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atom and methyl groups influence the compound’s reactivity and selectivity. For example, in Suzuki-Miyaura coupling reactions, the bromine atom undergoes oxidative addition to the palladium catalyst, followed by transmetalation and reductive elimination steps to form the biaryl product .

In biological systems, the compound’s interactions with enzymes or receptors may involve binding to specific active sites or altering the conformation of target proteins. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- can be compared with other similar compounds, such as:

    1,1’-Biphenyl, 4-bromo-: Lacks the methyl groups, which can affect its reactivity and applications.

    1,1’-Biphenyl, 3,4-dimethyl-: Lacks the bromine atom, which influences its ability to participate in coupling reactions.

    4-Bromo-4’-iodobiphenyl:

The uniqueness of 1,1’-Biphenyl, 4’-bromo-3,4-dimethyl- lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

89346-64-5

Molecular Formula

C14H13Br

Molecular Weight

261.16 g/mol

IUPAC Name

4-(4-bromophenyl)-1,2-dimethylbenzene

InChI

InChI=1S/C14H13Br/c1-10-3-4-13(9-11(10)2)12-5-7-14(15)8-6-12/h3-9H,1-2H3

InChI Key

GLBDTWZEPMRMKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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